chemical structure and molecular weight of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
chemical structure and molecular weight of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
Structural Analysis, Synthetic Utility, and Optoelectronic Applications
Executive Summary
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene (CAS: 28320-33-4) is a high-value bifunctional intermediate critical to the development of organic light-emitting diodes (OLEDs) and non-linear optical (NLO) materials.[1] Its structural architecture combines an electron-withdrawing nitro group and a reactive bromine handle on a rigid, solubilized fluorene core. This "push-pull" precursor potential allows for the modular synthesis of bipolar host materials and deep-blue emitters.
This technical guide provides a comprehensive analysis of its chemical structure, validated synthesis protocols, and characterization standards for researchers in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The compound is defined by a fluorene backbone stabilized by gem-dimethyl groups at the C9 position, preventing π-stacking aggregation—a common failure mode in organic electronics.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene |
| CAS Number | 28320-33-4 |
| Molecular Formula | |
| Molecular Weight | 318.17 g/mol |
| Exact Mass | 317.005 g/mol |
| Physical State | Pale yellow to yellow solid |
| Solubility | Soluble in |
| SMILES | CC1(C)C2=CC(Br)=CC=C2C3=C1C=C(=O)C=C3 |
Structural Logic & Functional Roles
-
9,9-Dimethyl Bridge: Disrupts intermolecular interactions, enhancing solubility in organic solvents and preventing crystallization in thin films (morphological stability).
-
C2-Bromine: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of conjugation.
-
C7-Nitro Group: A strong electron acceptor that induces a dipole moment. It serves as a masked amine; reduction yields an electron-donating amino group, essential for creating Donor-Acceptor (D-A) architectures.
Synthetic Methodology
The synthesis of 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene is typically achieved via a sequential electrophilic aromatic substitution strategy. The process prioritizes regioselectivity, leveraging the directing effects of the biphenyl system.
Reaction Pathway Visualization
The following diagram outlines the logical flow from the starting material to the target compound.
Figure 1: Sequential synthesis pathway illustrating the transformation from 9,9-dimethylfluorene to the target nitro-bromo derivative.
Detailed Protocol
Step 1: Bromination
-
Reagents: N-Bromosuccinimide (NBS) in Propylene Carbonate or
in Acetic Acid. -
Mechanism: Electrophilic attack at the C2 position (para to the biphenyl bond).
-
Outcome: Formation of 2-bromo-9,9-dimethylfluorene (CAS 28320-31-2).[7][2][6]
-
Purification: Recrystallization from ethanol yields a white solid (mp 57-62 °C).
Step 2: Nitration
-
Reagents: Nitric acid (
) in Glacial Acetic Acid ( ) or . -
Conditions:
to Room Temperature. Careful temperature control is required to prevent dinitration. -
Regiochemistry: The C2-bromo substituent deactivates the ring it resides on. The other ring is activated relative to the brominated ring. The nitro group attacks the C7 position (para to the bridgehead), driven by the directing effect of the fluorene system.
-
Work-up: Quench in ice water. The yellow precipitate is filtered and washed with water to remove acid traces.
-
Purification: Recrystallization from acetonitrile or column chromatography (Hexane/DCM).
Analytical Characterization
Validating the structure requires confirming the regiochemistry of the substituents.
Nuclear Magnetic Resonance (
NMR)
-
Solvent:
-
Aliphatic Region:
- ppm (s, 6H): Characteristic gem-dimethyl singlet.
-
Aromatic Region (7.4 – 8.4 ppm):
-
The spectrum will display two distinct spin systems (one for each ring).
-
Nitro-Ring: Signals are shifted downfield due to the strong electron-withdrawing nature of
. Look for a doublet at ppm (proton ortho to nitro). -
Bromo-Ring: Classic ABC or ABX pattern, slightly upfield relative to the nitro-ring protons.
-
Mass Spectrometry
-
Isotopic Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks
and at m/z 317 and 319.
Applications in Drug Discovery & Materials Science
Organic Electronics (OLEDs)
This compound is a "linchpin" intermediate. The bromine allows for the attachment of hole-transporting units (e.g., carbazole, triphenylamine), while the nitro group can be reduced to an amine to attach electron-transporting units. This modularity is essential for synthesizing bipolar host materials used in blue phosphorescent OLEDs.
Non-Linear Optics (NLO)
The structure serves as a precursor for "push-pull" chromophores. By converting the bromine to a strong donor and the nitro to a stronger acceptor (or vice versa), researchers tune the hyperpolarizability (
Mechanistic Workflow: Functionalization
Figure 2: Divergent synthetic utility showing the conversion into OLED and Hole Transport materials.
References
-
ChemicalBook. (n.d.). 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-9,9-dimethylfluorene Product Specification. Retrieved from
-
PubChem. (2025). 2,7-Dibromo-9,9-dimethylfluorene Compound Summary. National Library of Medicine. Retrieved from
-
Poriel, C., et al. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes. MDPI. Retrieved from
-
BLD Pharm. (n.d.). 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene Product Data. Retrieved from
Sources
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- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
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